molecular formula C7H6BrNO2 B3148349 8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 643067-83-8

8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B3148349
CAS No.: 643067-83-8
M. Wt: 216.03 g/mol
InChI Key: NGHQXFDMTGXJAQ-UHFFFAOYSA-N
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Description

8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a chemical compound that belongs to the class of heterocyclic compounds It features a bromine atom attached to a dihydro-dioxino-pyridine structure

Scientific Research Applications

8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving brominated compounds.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the bromination of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety measures are in place to handle bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to modify other parts of the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.

Mechanism of Action

The mechanism of action of 8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its target. The dioxino-pyridine structure can also influence the compound’s pharmacokinetic properties, such as its ability to cross biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
  • 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
  • 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Uniqueness

8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro or iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity in biological systems, making it a valuable compound for specific applications .

Properties

IUPAC Name

8-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-5-1-2-9-7-6(5)10-3-4-11-7/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHQXFDMTGXJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C2O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738864
Record name 8-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643067-83-8
Record name 8-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (prepared by the method of H. Neunhoffer et al, Chem., Ber., 1990, 123 (12), 2453) (1.37 g, 10 mmol) in tetrahydrofuran (20 ml) under argon at −78° C. was treated over 15 minutes with a solution of n-butyl lithium (20 mmol) in tetrahydrofuran (8 ml). After 30 minutes a solution of 1,2-dibromo-1,1,2,2-tetrafluoro-ethane (2.6 g, 10 mmol) in tetrahydrofuran (10 ml) was added dropwise over 5 minutes. After a further 30 minutes the cooling bath was removed and saturated aqueous ammonium chloride (20 ml) and ether (20 ml) were added. The mixture was allowed to warm to room temperature then partitioned between ether/water. The organic extract was washed with half-saturated brine, dried and evaporated. The residue was chromatographed on silica eluting with a 0-30% gradient of ethyl acetate in dichloromethane affording a yellow solid (1.1 g, 51%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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